3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C18H21NO6 It is a derivative of propanoic acid and contains both benzyloxy and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid typically involves multiple stepsThe final step involves the formation of the propanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the dimethoxyphenyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the dimethoxyphenyl group, making it less complex.
3-(2,3-Dimethoxyphenyl)propanoic acid: Does not contain the benzyloxycarbonyl group, which may affect its reactivity and applications.
Uniqueness
3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid is unique due to the presence of both benzyloxycarbonyl and dimethoxyphenyl groups. This combination provides a balance of reactivity and stability, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H21NO6 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H21NO6/c1-24-16-10-6-9-14(18(16)25-2)15(11-17(21)22)20-19(23)26-12-13-7-4-3-5-8-13/h3-10,15H,11-12H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
DEIRTDUTJYZIRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.